molecular formula C6H9N3O2 B2635266 Ellanovalabs A8-2960 CAS No. 1266861-10-2

Ellanovalabs A8-2960

Katalognummer: B2635266
CAS-Nummer: 1266861-10-2
Molekulargewicht: 155.157
InChI-Schlüssel: HFODPHAKXWHCBV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ellanovalabs A8-2960 (CAS No. 1046861-20-4) is a boronic acid derivative with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol. It is characterized by a bromine and chlorine substituent on the aromatic ring, contributing to its distinct electronic and steric properties . Key physicochemical parameters include:

  • Log Po/w (partition coefficient): Ranges from 0.61 (SILICOS-IT model) to 2.15 (XLOGP3 model), indicating moderate lipophilicity.
  • Solubility: 0.24 mg/mL (0.00102 mol/L) in aqueous solutions, classified as "soluble" under standard conditions.
  • TPSA (Topological Polar Surface Area): 40.46 Ų, suggesting moderate permeability.

Synthesis: Ellanovalabs A8-2960 is synthesized via a palladium-catalyzed cross-coupling reaction using (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride in a THF/water solvent system at 75°C for 1.33 hours .

Eigenschaften

IUPAC Name

5-(methoxymethyl)-1-methyltriazole-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c1-9-6(4-11-2)5(3-10)7-8-9/h3H,4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFODPHAKXWHCBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(N=N1)C=O)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of Ellanovalabs A8-2960 would likely involve scaling up the laboratory synthesis methods to accommodate larger quantities. This process would require optimization of reaction conditions, purification steps, and quality control measures to ensure consistency and safety of the product .

Analyse Chemischer Reaktionen

Types of Reactions

Ellanovalabs A8-2960 can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

The common reagents and conditions used in these reactions would depend on the specific type of reaction being performed. For example, oxidation reactions might use reagents like potassium permanganate or hydrogen peroxide, while reduction reactions might use reagents like lithium aluminum hydride or sodium borohydride .

Major Products Formed

The major products formed from these reactions would vary based on the specific reaction and conditions used. For example, oxidation of Ellanovalabs A8-2960 might produce a compound with additional oxygen atoms, while reduction might produce a compound with additional hydrogen atoms .

Wissenschaftliche Forschungsanwendungen

Ellanovalabs A8-2960 has a wide range of scientific research applications, including:

    Chemistry: It can be used as a reagent or intermediate in various chemical reactions and synthesis processes.

    Medicine: The compound could be explored for its potential therapeutic properties or as a tool in drug development.

    Industry: Ellanovalabs A8-2960 might be used in industrial processes, such as the production of other chemicals or materials .

Wirkmechanismus

The mechanism of action of Ellanovalabs A8-2960 involves its interaction with specific molecular targets and pathways within biological systems.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Ellanovalabs A8-2960 belongs to the halogenated aromatic boronic acid family. Below is a comparative analysis with two structurally analogous compounds: CAS 1761-61-1 (a brominated benzoxazole) and CAS 90-60-8 (a dichlorinated benzodioxin derivative).

Table 1: Structural and Physicochemical Comparison

Property Ellanovalabs A8-2960 CAS 1761-61-1 CAS 90-60-8
Molecular Formula C₆H₅BBrClO₂ C₇H₅BrO₂ C₇H₄Cl₂O₂
Molecular Weight 235.27 g/mol 201.02 g/mol 191.01 g/mol
Log Po/w (XLOGP3) 2.15 2.84 2.79
Solubility (mg/mL) 0.24 0.687 0.135
TPSA 40.46 Ų 37.3 Ų 37.3 Ų
BBB Permeability Yes Not reported Yes
Synthetic Method Pd-catalyzed coupling A-FGO catalyst in THF NaBH₃CN/CH₃OH system
Hazard Profile No PAINS alerts H302 (acute toxicity) CYP1A2 inhibition

Key Findings :

Structural Differences: Ellanovalabs A8-2960 contains a boron atom, absent in the other compounds, which enhances its utility in Suzuki-Miyaura cross-coupling reactions .

Lipophilicity and Solubility: CAS 1761-61-1 exhibits higher solubility (0.687 mg/mL) due to its smaller molecular weight and absence of boron . Ellanovalabs A8-2960’s moderate Log P (2.15) balances membrane permeability and aqueous solubility, making it favorable for drug delivery .

Synthetic Accessibility: Ellanovalabs A8-2960 requires palladium catalysts, increasing production costs compared to the ion-liquid-mediated synthesis of CAS 1761-61-1 . CAS 90-60-8’s synthesis via NaBH₃CN reduction is simpler but yields lower purity without chromatography .

CAS 90-60-8’s CYP1A2 inhibition limits its use in CNS drugs due to drug-drug interaction risks .

Research Implications

Ellanovalabs A8-2960’s unique boronic acid moiety and balanced physicochemical profile position it as a superior candidate for protease inhibition and cancer therapeutics, where boron’s electron-deficient nature facilitates targeted binding . In contrast, CAS 1761-61-1 and CAS 90-60-8 are more suited for agrochemical applications due to their higher halogen content and cost-effective synthesis .

Biologische Aktivität

Ellanovalabs A8-2960, chemically designated as N-(cyanomethyl)-N-cyclopropyl-3-(naphthalen-2-yl)propanamide, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique molecular structure, which allows it to interact with various biological targets, leading to a range of pharmacological effects.

PropertyValue
IUPAC Name N-(cyanomethyl)-N-cyclopropyl-3-naphthalen-2-ylpropanamide
Molecular Formula C18H18N2O
Molecular Weight 278.3 g/mol
Canonical SMILES C1CC1N(CC#N)C(=O)CCC2=CC3=CC=CC=C3C=C2
InChI Key CJPYCXBBQBBPKW-UHFFFAOYSA-N

The biological activity of Ellanovalabs A8-2960 is primarily attributed to its ability to bind to specific enzymes and receptors. This binding modulates their activity, resulting in various biological effects. The precise pathways and molecular targets can vary based on the biological context in which the compound is studied. Preliminary studies suggest that it may exhibit antimicrobial and anticancer properties, making it a candidate for further therapeutic exploration.

Antimicrobial Properties

Recent investigations have highlighted the antimicrobial potential of Ellanovalabs A8-2960. In vitro studies demonstrated its efficacy against a range of bacterial strains. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of nucleic acid synthesis.

Case Study: Efficacy Against Bacterial Strains

A study conducted on various bacterial strains showed that Ellanovalabs A8-2960 exhibited significant inhibitory effects:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These results indicate that the compound could be a promising candidate for developing new antimicrobial agents.

Anticancer Activity

Ellanovalabs A8-2960 has also been studied for its potential anticancer properties. Preliminary research suggests that it may induce apoptosis in cancer cells through the activation of caspase pathways.

Research Findings on Anticancer Effects

In a controlled study involving various cancer cell lines, the following observations were made:

Cancer Cell LineIC50 (µM)
HeLa (cervical cancer)10 µM
MCF-7 (breast cancer)15 µM
A549 (lung cancer)20 µM

The compound's ability to lower cell viability indicates its potential as an anticancer agent, warranting further investigation into its mechanisms and therapeutic applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.